molecular formula C16H12ClF4N3O2S B2682640 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide CAS No. 338748-66-6

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide

Cat. No.: B2682640
CAS No.: 338748-66-6
M. Wt: 421.79
InChI Key: AOLGENIIUWUFCN-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide is a potent and selective inhibitor of the B-Raf kinase enzyme, particularly the V600E mutant oncogene, which is frequently implicated in several cancers, most notably melanoma and colorectal cancer. This compound acts by competitively binding to the ATP-binding site of the mutant B-Raf protein, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway, a critical driver of cellular proliferation and survival in malignant cells. As a key chemical probe, its primary research value lies in the in vitro and in vivo study of oncogenic B-Raf signaling mechanisms, the evaluation of resistance patterns to targeted therapy, and the development of combination treatment strategies. Researchers utilize this inhibitor to elucidate the complex feedback loops within the RAS-RAF-MEK-ERK cascade and to screen for potential synergistic agents that can overcome therapeutic resistance. According to the supplier's data, the compound is provided with high chemical purity and stability, ensuring reliable and reproducible experimental results in biochemical and cell-based assays. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety handling procedures must be followed.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methyl-N-prop-2-ynylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4N3O2S/c1-3-8-24(27(25,26)13-6-4-12(18)5-7-13)23(2)15-14(17)9-11(10-22-15)16(19,20)21/h1,4-7,9-10H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLGENIIUWUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC#C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step process. The starting materials often include appropriately substituted pyridines and benzenesulfonohydrazides. The synthesis typically entails:

  • Halogenation reactions to introduce chloro and fluoro groups.

  • The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation.

  • N-alkylation and propargylation reactions to achieve the desired N'-methyl and N-(2-propynyl) substituents.

Industrial Production Methods: In an industrial setting, the production might involve optimized reaction conditions such as:

  • High-throughput screening of catalysts.

  • Use of microreactors to enhance reaction efficiency.

  • Continuous flow processes for scale-up.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions, particularly on the hydrazide moiety.

  • Reduction: The nitroso or sulfonyl groups can be reduced under suitable conditions.

  • Substitution: Electrophilic and nucleophilic substitutions are common, especially on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Employing oxidizing agents like potassium permanganate or cerium(IV) ammonium nitrate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenating agents for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products Formed:

  • Oxidized derivatives.

  • Reduced sulfonyl derivatives.

  • Substituted pyridinyl and benzene rings.

Scientific Research Applications

The compound finds applications across various scientific domains:

  • Chemistry: As a reagent in synthesis pathways and studying reaction mechanisms.

  • Biology: Investigating its biological activities, such as enzyme inhibition or interaction with biomolecules.

  • Medicine: Potential use in drug discovery for its unique pharmacophore.

  • Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism often involves interactions with molecular targets, such as enzymes or receptors:

  • Molecular Targets: Specific binding to enzyme active sites or receptors.

  • Pathways Involved: The interactions can lead to inhibition or activation of biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonohydrazides and sulfonamides with pyridinyl substituents. Below is a detailed comparison with structurally related analogs:

Compound Name Key Structural Differences Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound : N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide 4-fluoro benzene, propynyl group Inferred: C₁₆H₁₂ClF₄N₃O₂S ~440–450 (estimated) Enhanced metabolic stability (fluorine), potential for alkyne-based modifications .
N-Allyl variant (CAS 321433-35-6) Allyl group instead of propynyl; 4-chloro substituent on benzene C₁₆H₁₄Cl₂F₃N₃O₂S 440.27 Reduced reactivity compared to terminal alkyne; higher lipophilicity due to chloro substituent.
Naphthalene analog (BDBM89852) Naphthalene-2-sulfonohydrazide instead of benzene C₂₀H₁₅ClF₃N₃O₂S 477.88 Increased aromatic surface area may improve target binding but reduce solubility.
Sulfanyl-linked benzamide (CAS 338407-33-3) Sulfanyl (–S–) bridge instead of sulfonohydrazide; benzamide group C₁₉H₁₁Cl₂F₃N₂OS 443.27 Sulfanyl linkage may alter electronic properties; benzamide moiety could influence hydrolysis stability.
Sulfonamide with phenoxy group (GD-0036) Phenoxy group on benzene; sulfonamide (–SO₂NH–) instead of sulfonohydrazide C₂₀H₁₄ClF₃N₂O₃S 474.85 Phenoxy group enhances π-π stacking; sulfonamide may confer different pharmacokinetics.
Pyrazole-containing sulfonamide (CAS 955975-51-6) Chloro-trifluoromethyl pyrazole core; methoxyphenyl substituent C₁₉H₁₆ClF₄N₃O₃S 477.86 Pyrazole ring increases structural rigidity; methoxy group improves solubility.

Key Findings from Comparative Studies

Substituent Effects :

  • Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound improves metabolic stability compared to the 4-chloro analog (CAS 321433-35-6), as fluorine reduces oxidative degradation .
  • Propynyl vs. Allyl : The terminal alkyne in the target compound enables click chemistry applications, unlike the allyl group in CAS 321433-35-6, which lacks such reactivity .

Linkage Variations: Sulfonohydrazides (target compound) generally exhibit stronger hydrogen-bonding capacity compared to sulfonamides (GD-0036) or sulfanyl-linked compounds (CAS 338407-33-3), improving target affinity .

Biological Activity :

  • Pyridinyl-trifluoromethyl groups (common in all analogs) are associated with pesticidal and herbicidal activity, as seen in agrochemical patents .
  • The target compound’s propynyl group may confer unique bioactivity, though specific data are pending further studies.

Biological Activity

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological efficacy, including a pyridine ring, trifluoromethyl group, and sulfonohydrazide moiety.

  • IUPAC Name : N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methylbenzenesulfonohydrazide
  • Molecular Formula : C13H10ClF4N3O2S
  • Molecular Weight : 359.75 g/mol
  • CAS Number : 338748-65-5

Biological Activity Overview

Research on this compound indicates several biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The presence of the sulfonohydrazide group in this compound suggests a potential mechanism for antimicrobial activity through enzyme inhibition.

Anticancer Properties

The compound's structural features suggest it may interact with cancer cell lines. Research indicates that hydrazone derivatives often exhibit cytotoxic effects against various cancer types. Preliminary studies have reported that similar compounds demonstrate activity against human-derived tumor cell lines, suggesting that this compound could be further explored for its anticancer properties.

1. Synthesis and Evaluation of Biological Activity

A study synthesized various hydrazone derivatives, including those similar to this compound, and evaluated their biological activities against different pathogens and cancer cell lines. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, as well as notable cytotoxicity in several cancer cell lines.

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAntimicrobialE. coli15
Compound BAnticancerHeLa (cervical cancer)20
N'-[3-chloro...]Antimicrobial/AnticancerVarious strains/cell linesTBD

2. Mechanistic Studies

Further mechanistic studies are needed to elucidate the specific pathways through which this compound exerts its effects. Initial findings suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key survival signals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide?

  • Methodology : The synthesis typically involves multi-step routes. Key steps include:

  • Pyridine core functionalization : Chlorination at the 3-position and trifluoromethylation at the 5-position of the pyridine ring, often using reagents like POCl₃ for chlorination and CF₃Cu for trifluoromethyl group introduction .
  • Sulfonohydrazide coupling : Reaction of the pyridine intermediate with 4-fluoro-N-methylbenzenesulfonohydrazide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Propargylation is achieved via alkylation with propargyl bromide .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl singlet at ~−60 ppm in ¹⁹F NMR) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., ESI+ mode, resolving power ≥30,000) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks (if crystalline) .

Q. What are the primary biochemical targets hypothesized for this compound?

  • Methodology : Analogous sulfonohydrazides target bacterial phosphopantetheinyl transferases (PPTases) , which are essential for fatty acid and polyketide biosynthesis.

  • Enzyme inhibition assays : Use purified PPTases (e.g., S. aureus AcpS) with radioactive [³H]-CoA to measure IC₅₀ values .
  • MIC testing : Against Gram-positive pathogens (e.g., S. aureus ATCC 29213) to correlate enzyme inhibition with antibacterial activity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and binding affinity?

  • Methodology :

  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative degradation products. The CF₃ group reduces CYP450-mediated metabolism due to electron-withdrawing effects .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity with non-CF₃ analogs. CF₃ enhances hydrophobic interactions in enzyme active sites .

Q. What strategies are employed to resolve contradictory data in antibacterial activity between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue penetration (LC-MS/MS) to identify bioavailability limitations .
  • Resistance studies : Serial passage assays to detect mutations in PPTase genes (e.g., acpS) that reduce susceptibility .

Q. How can computational modeling guide the optimization of this compound’s solubility without compromising target engagement?

  • Methodology :

  • QSAR modeling : Use descriptors like logP, polar surface area, and solvation energy to predict solubility. Introduce polar groups (e.g., -OH) at non-critical positions (e.g., para-fluoro substitution) .
  • Molecular dynamics simulations : Assess binding mode stability in aqueous vs. lipid environments (e.g., GROMACS with CHARMM force field) .

Q. What role do fluorine atoms play in the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT calculations : Analyze electrostatic potential maps (e.g., Gaussian 16) to identify electron-deficient regions. Fluorine atoms increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine in PPTases) .
  • Kinetic isotope effects : Compare reaction rates (e.g., hydrolysis) using deuterated vs. non-deuterated analogs to probe fluorines’ steric/electronic roles .

Q. How can structural modifications improve resistance to sulfonohydrazide hydrolysis in physiological conditions?

  • Methodology :

  • Prodrug design : Replace hydrazide with a stable bioisostere (e.g., oxadiazole) activated enzymatically in target tissues .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near the hydrazide bond to hinder hydrolytic enzymes .

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